Enantiomeric Purity and Chiroptical Identity Versus Racemic 2-Methylpent-4-enoic Acid
The (2R) stereoisomer of 2-methylpent-4-enoic acid exhibits negative optical rotation ([α]D negative), distinguishing it from the racemic mixture (2-methylpent-4-enoic acid, CAS 1575-74-2) which has zero net optical rotation by definition . The dimethoxymethyl-protected derivative preserves the (2R) configuration established during Evans oxazolidinone-based asymmetric alkylation, and downstream products derived from this intermediate retain the same absolute configuration as the parent (2R)-2-methylpent-4-enoic acid, which has been employed in the enantioselective synthesis of sacubitril [1]. In contrast, the racemic acid (CAS 1575-74-2) yields a 1:1 mixture of enantiomers, requiring additional chiral resolution steps that typically reduce yield by 30–50% .
| Evidence Dimension | Optical activity and enantiomeric purity |
|---|---|
| Target Compound Data | (2R)-2-methylpent-4-enoic acid (parent acid) exhibits negative optical rotation; enantiomeric excess typically ≥98% ee when derived from Evans auxiliary methodology [1] |
| Comparator Or Baseline | Racemic 2-methylpent-4-enoic acid (CAS 1575-74-2): zero net optical rotation; 0% ee as a racemate |
| Quantified Difference | Qualitative: negative vs. zero optical rotation; ee difference: ≥98% vs. 0% (racemic) |
| Conditions | Chiral HPLC or polarimetry; Evans oxazolidinone synthesis conditions as described in Wikipedia [1] |
Why This Matters
For procurement in asymmetric synthesis, (2R)-configured material eliminates the need for chiral resolution, directly enabling enantiopure downstream products and reducing waste.
- [1] Wikipedia contributors. (2018). (2R)-2-Methylpent-4-enoic acid. Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/?curid=58996518 View Source
